
2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-olhydrochloride is an organic compound with the molecular formula C10H15ClFNO. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, along with a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-olhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol reaction between 4-fluoro-3-methylbenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide to form 2-nitro-1-(4-fluoro-3-methylphenyl)propan-1-ol.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst, yielding 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or other reduced derivatives.
Substitution: Produces substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-olhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-(4-fluorophenyl)propan-1-olhydrochloride
- 2-Amino-1-(3-methylphenyl)propan-1-olhydrochloride
- 2-Amino-1-(4-chloro-3-methylphenyl)propan-1-olhydrochloride
Uniqueness
2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-olhydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination enhances its chemical stability and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H15ClFNO |
|---|---|
Molekulargewicht |
219.68 g/mol |
IUPAC-Name |
2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-6-5-8(3-4-9(6)11)10(13)7(2)12;/h3-5,7,10,13H,12H2,1-2H3;1H |
InChI-Schlüssel |
CVPOSPBCFGKHNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C(C)N)O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


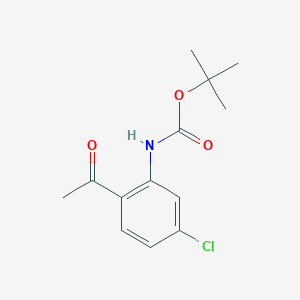

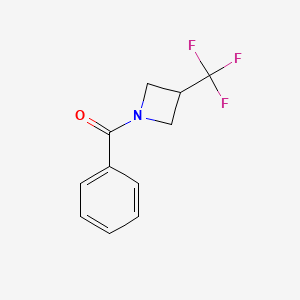
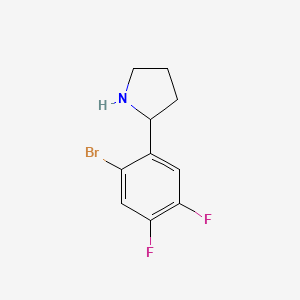
![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
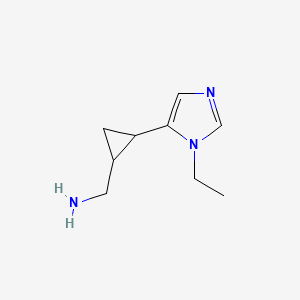
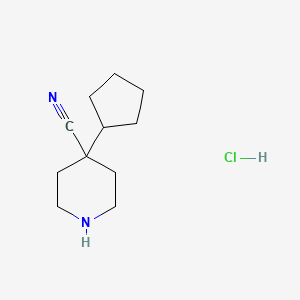
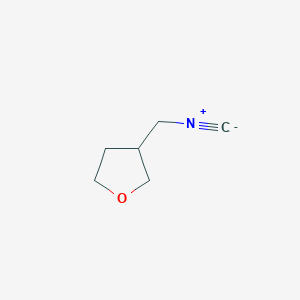
![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
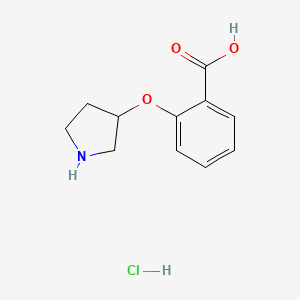
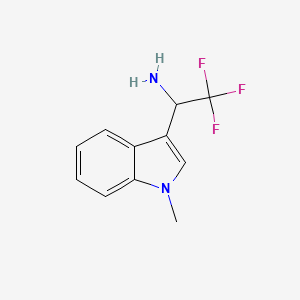
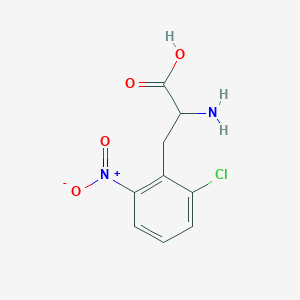
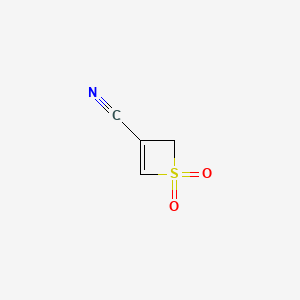
![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)
